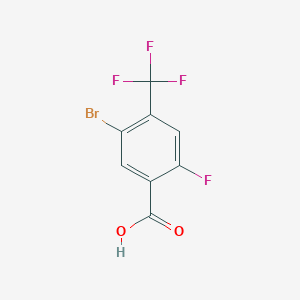

5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid

Descripción

Molecular Architecture and Substituent Configuration Analysis

The molecular architecture of 5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid exhibits a sophisticated arrangement of electron-withdrawing substituents that significantly modulate the electronic properties of the benzene ring system. The compound features a benzene ring core with four distinct substituents: a carboxylic acid group at position 1, fluorine at position 2, trifluoromethyl at position 4, and bromine at position 5. This substitution pattern creates a highly electronegatively charged aromatic system where the combined effects of multiple halogen atoms and the trifluoromethyl group result in substantial electron withdrawal from the benzene ring.

The trifluoromethyl group at position 4 represents one of the most strongly electron-withdrawing substituents in organic chemistry, with its three fluorine atoms creating a powerful inductive effect that stabilizes the carboxylate anion when the compound exists in its deprotonated form. The positioning of this group meta to the carboxylic acid function allows for optimal electronic communication while minimizing steric interference. The bromine substituent at position 5 contributes both steric bulk and additional electron-withdrawing character through its high electronegativity, though to a lesser extent than the fluorine-containing groups.

The fluorine atom at position 2 occupies an ortho position relative to the carboxylic acid group, creating unique intramolecular interactions that influence the compound's conformational preferences. Studies of ortho-fluorinated benzoic acids have demonstrated that the small size and high electronegativity of fluorine can lead to specific conformational stabilization patterns through weak intramolecular hydrogen bonding interactions with the carboxyl group. The electronic environment created by this substitution pattern results in a significantly acidic carboxylic acid function, with the combined electron-withdrawing effects of all substituents substantially lowering the compound's pKa compared to unsubstituted benzoic acid.

The spatial arrangement of these substituents creates a molecule with distinct polarity characteristics and specific steric requirements that influence its crystallization behavior and intermolecular interactions. The combination of the bulky trifluoromethyl group and the large bromine atom on the same side of the benzene ring creates significant steric congestion that affects the compound's ability to form close-packed crystal structures and influences its solubility characteristics in various solvents.

Propiedades

IUPAC Name |

5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRBSHQZFMLXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is G protein-coupled receptors . These receptors play a crucial role in transmitting signals from outside the cell to the inside, triggering a cascade of cellular responses.

Mode of Action

The trifluoromethyl and fluoride group introduced by this compound improve the agonistic activity of G protein-coupled receptors . The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific G protein-coupled receptor it targets. For instance, if the receptor is involved in cell growth, the compound’s action could potentially influence cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. For instance, certain conditions may favor the formation of the halogen bond between the compound and its target .

Actividad Biológica

5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies, highlighting its importance in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of multiple fluorine atoms is known to enhance the compound's lipophilicity and metabolic stability , which can contribute to improved bioavailability in biological systems. The structural features that define this compound include:

- Bromine atom : Positioned at the 5th carbon.

- Fluorine atom : Located at the 2nd carbon.

- Trifluoromethyl group : Attached to the 4th carbon.

These substitutions can significantly influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Similar compounds with trifluoromethyl groups have been shown to disrupt bacterial cell membranes, leading to cell death. For example, studies have reported that benzoic acids with fluorinated substituents often display enhanced activity against Gram-positive and Gram-negative bacteria due to their ability to penetrate lipid membranes more effectively .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies suggest that it may inhibit key inflammatory pathways, potentially through the modulation of cytokine release or inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) . This mechanism is particularly relevant in the context of chronic inflammatory diseases where such compounds could serve as therapeutic agents.

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Common methods include:

- Electrophilic Aromatic Substitution : Utilizing bromination and fluorination reactions on suitable benzoic acid derivatives.

- Reactions with Trifluoromethylating Agents : Employing reagents like trifluoromethylsulfonium salts or trifluoromethanesulfonic anhydride to introduce the trifluoromethyl group at desired positions.

These methods allow for selective functionalization while minimizing side reactions, which is crucial for obtaining high-purity products .

Case Study 1: Antimicrobial Activity Assessment

A study conducted by researchers examined the antimicrobial efficacy of various fluorinated benzoic acids, including this compound. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL . This suggests potential utility in developing new antimicrobial agents.

Case Study 2: Inflammation Models

In another investigation, the anti-inflammatory effects of the compound were assessed using lipopolysaccharide (LPS)-induced macrophage models. The results indicated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) by up to 50% when treated with concentrations of 10 µM of the compound, highlighting its potential as a therapeutic agent in inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at C5, Fluorine at C2, Trifluoromethyl at C4 | Antimicrobial, Anti-inflammatory |

| 4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | Different position of trifluoromethyl group | Potentially different activity profile |

| 2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid | Different position of fluorine | Variations in solubility and stability |

This table illustrates how variations in substitution patterns can influence biological activity and reactivity profiles among structurally similar compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediate in Drug Synthesis

5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid serves as an important intermediate in the synthesis of bioactive compounds. Its halogenated structure enhances its reactivity, making it suitable for producing derivatives with potential therapeutic effects. Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties, suggesting that this compound could lead to new pharmaceutical agents targeting various diseases.

Mechanism of Action Studies

Studies focusing on the interaction of this compound with biological targets, such as enzymes and receptors, are crucial for understanding its potential therapeutic effects. For instance, investigations into its binding affinity with bacterial enzymes may provide insights into its utility as an antimicrobial agent .

Case Study: SGLT2 Inhibitors

A notable application of related compounds is in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors for diabetes therapy. Although this specific compound is not directly mentioned in SGLT2 inhibitor synthesis, the methodologies developed for similar intermediates underscore its potential role in creating effective therapeutic agents .

Agrochemical Applications

Development of Pesticides

The compound's unique chemical properties allow it to be utilized in the development of agrochemicals, particularly pesticides. The trifluoromethyl group is known to enhance the biological activity of agrochemical formulations, potentially improving their efficacy against pests while reducing environmental impact.

Material Science Applications

Additive Manufacturing and Biomaterials

this compound has been identified as a candidate for use in additive manufacturing and biomaterials. Its chemical stability and unique properties can contribute to the development of advanced materials with specific functionalities .

Analytical Chemistry

Use as a Reagent

In analytical chemistry, this compound can serve as a reagent for various reactions due to its ability to undergo electrophilic substitution reactions effectively. This makes it useful in synthesizing other complex organic molecules needed for research and industrial applications .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which activate the aromatic ring toward substitution.

-

Case Study : Reaction with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C yields a cyano-substituted derivative, a precursor for agrochemicals.

Esterification and Amide Formation

The carboxylic acid group participates in typical acid-derived transformations.

-

Kinetic Data : Esterification with methanol achieves >85% yield within 2h at 25°C.

Decarboxylation Reactions

Thermal decarboxylation occurs under acidic or basic conditions, forming the corresponding bromo-fluoro-trifluoromethylbenzene.

| Conditions | Products | Yield |

|---|---|---|

| Quinoline, Cu powder, 200°C | 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene | 78% |

-

Mechanism : The reaction proceeds via a six-membered transition state stabilized by the trifluoromethyl group.

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens via metal-halogen exchange.

| Reagents | Products | Applications |

|---|---|---|

| LDA, I₂, THF, −78°C | 5-Iodo-2-fluoro-4-(trifluoromethyl)benzoic acid | Radiolabeling in drug discovery |

-

Selectivity : Lithium-halogen exchange occurs regioselectively at the bromine site due to steric and electronic factors .

Acid-Base Reactions

The carboxylic acid group exhibits typical Brønsted acidity (pKa ≈ 2.1–2.5), forming salts with bases:

Comparación Con Compuestos Similares

Key Properties:

- Applications : It is marketed as a life science intermediate by suppliers like American Elements, available in high-purity grades (≥95%) for pharmaceutical and agrochemical research .

- Hazard Profile : Classified with hazard statements H302-H315-H319-H335 , indicating risks of toxicity, skin/eye irritation, and respiratory irritation .

Comparison with Similar Compounds

The structural and functional uniqueness of 5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is highlighted through comparisons with closely related analogs. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Table 1: Substituent Comparison of Selected Brominated Benzoic Acids

Functional and Application Differences

Electronic Effects: The -CF₃ group at position 4 in the target compound exerts strong electron-withdrawing effects, enhancing the acidity of the -COOH group compared to analogs with -CF₃ at positions 2 or 5 .

Synthetic Utility :

- Compounds like 5-bromo-2,4-difluorobenzoic acid (CAS: N/A) are synthesized via bromination of fluorinated precursors, yielding high purity (93–99%) for agrochemical applications . In contrast, the target compound’s trifluoromethyl group may require specialized fluorination steps .

Biological Activity :

- The position of the -CF₃ group influences binding interactions in drug design. For example, 2-bromo-4-(trifluoromethyl)benzoic acid (CAS: 328-89-2) is used in kinase inhibition studies, whereas the target compound’s -CF₃ at position 4 may optimize steric compatibility with enzymatic pockets .

Métodos De Preparación

Bromination of Fluorinated Trifluoromethylbenzoic Acid Derivatives

A key step in synthesizing 5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is the selective bromination of a suitable fluorinated trifluoromethylbenzoic acid precursor. According to a patent describing the production of related trifluoromethylated benzoic acids, bromination can be achieved by direct halogenation using bromine in the presence of activated manganese dioxide (MnO₂) as an oxidant. The reaction proceeds over an extended period with multiple additions of bromine and MnO₂ to ensure complete conversion.

Typical Bromination Procedure:

| Reagent | Amount (Example) | Role |

|---|---|---|

| Bromine (Br₂) | 2.2 equivalents total | Brominating agent |

| Activated MnO₂ | 7.0 equivalents total | Oxidant to facilitate bromination |

| Solvent | Methylene chloride | Reaction medium |

| Temperature | Ambient to mild heat | Reaction conditions |

| Time | Several hours to days | Reaction duration |

After bromination, the reaction mixture is quenched in ice water, extracted, washed, dried, and concentrated to yield 5-bromo-substituted trifluoromethylbenzoic acid with high purity (~98% by LC).

Preparation of the Trifluoromethylated Fluorobenzoic Acid Precursor

The precursor 2-fluoro-4-(trifluoromethyl)benzoic acid or its halogenated analogs can be prepared by lithiation-carboxylation sequences starting from appropriately substituted trifluoromethylbenzene derivatives.

Lithiation and Carboxylation Method

A representative method involves:

- Dissolving the trifluoromethyl-substituted aromatic compound in anhydrous tetrahydrofuran (THF).

- Cooling the solution to low temperatures (e.g., -80 °C) under inert atmosphere (helium or nitrogen).

- Adding a strong base such as tert-butyl lithium dropwise to generate the aryllithium intermediate.

- Quenching the lithiated intermediate with dry ice (solid CO₂) to introduce the carboxyl group.

- Acidification with aqueous hydrochloric acid to precipitate the benzoic acid derivative.

- Filtration, washing, and drying to isolate the crude acid.

- Recrystallization from hexane or other solvents to purify the product.

This approach yields high purity trifluoromethylated benzoic acids with yields typically above 90%.

Fluorination Considerations

The fluorine atom at the 2-position is often introduced early in the synthetic sequence, either by starting from fluorinated aromatic precursors or by nucleophilic aromatic substitution reactions replacing a leaving group (e.g., chlorine) with fluoride.

Summary of a Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Product/Outcome |

|---|---|---|---|

| 1 | Preparation of 2-fluoro-4-(trifluoromethyl)benzene derivative | Starting from commercial trifluoromethylbenzene, fluorination via nucleophilic aromatic substitution or direct fluorination | Fluorinated trifluoromethylbenzene intermediate |

| 2 | Lithiation and carboxylation | tert-Butyl lithium, THF, -80 °C, dry ice quench, acidification | 2-fluoro-4-(trifluoromethyl)benzoic acid |

| 3 | Bromination | Br₂, activated MnO₂, methylene chloride, ambient temperature, multiple additions | This compound |

Research Findings and Yield Data

- Bromination using activated MnO₂ and bromine provides a selective and efficient method to introduce the bromine substituent at the 5-position with yields around 60-65% and purity exceeding 98% by liquid chromatography.

- Lithiation-carboxylation sequences using tert-butyl lithium and dry ice yield trifluoromethylated benzoic acids with yields exceeding 90% and high purity after recrystallization.

- The molar ratios of reagents such as tert-butyl lithium and bases like N,N-diisopropylethylamine (DIPEA) are critical for optimizing yield and selectivity, with preferred ratios around 1:1:1 for substrate:base:tert-butyl lithium.

Notes on Industrial and Laboratory Scale Synthesis

- The lithiation-carboxylation method requires stringent anhydrous and low-temperature conditions to avoid side reactions.

- Bromination with MnO₂ and Br₂ is scalable but requires careful control of reagent addition and reaction time to prevent overbromination or decomposition.

- Purification steps such as recrystallization are essential to achieve high purity suitable for pharmaceutical intermediates.

Q & A

Q. Basic

- NMR Spectroscopy : NMR is essential for confirming fluorine positions, with chemical shifts typically between -60 to -70 ppm for CF groups. NMR resolves aromatic protons, where coupling constants (e.g., ) distinguish ortho/para substituents .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M-H] expected at m/z 285.947). Fragmentation patterns help identify loss of CO (44 Da) from the carboxylic acid group .

Advanced

For crystallographic validation, use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement). Crystal growth via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) is recommended. SHELX’s robustness in handling heavy atoms (Br, F) ensures accurate electron density maps .

What strategies mitigate conflicting data in substituent reactivity during synthesis?

Advanced

Contradictions in bromination efficiency (e.g., 93% vs. 70% yields) often stem from competing electrophilic aromatic substitution (EAS) pathways. To resolve:

- Perform kinetic studies using in-situ NMR to monitor intermediate formation.

- Adjust directing effects: The trifluoromethyl group (-CF) is meta-directing, while -COOH is ortho/para-directing. Steric hindrance at the 4-position may favor bromination at the 5-position .

- Use computational modeling (DFT) to predict activation energies for competing pathways .

How does the electronic profile of substituents influence biological activity in SAR studies?

Q. Advanced

- Trifluoromethyl (-CF) : Enhances lipophilicity (logP ~2.8) and metabolic stability via electron-withdrawing effects, potentially improving membrane permeability in enzyme inhibition assays .

- Bromo (-Br) : Acts as a hydrogen bond acceptor in protein binding. Docking studies (e.g., AutoDock Vina) suggest Br’s van der Waals interactions with hydrophobic enzyme pockets .

- Fluoro (-F) : Modulates pKa of the carboxylic acid (estimated pKa ~2.5), affecting ionization state and bioavailability in physiological conditions .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

- Storage : Keep at -20°C in amber vials under inert gas (Ar/N) to prevent hydrolysis of the carboxylic acid group or debromination .

- Safety : Use PPE (nitrile gloves, lab coat) due to potential skin/eye irritation. SDS data for analogous compounds indicate low acute toxicity but recommend fume hood use during weighing .

How can researchers troubleshoot unexpected byproducts during scale-up synthesis?

Q. Advanced

- Byproduct Identification : LC-MS/MS and NMR can detect halogen-exchange products (e.g., F/Br displacement) or di-substituted isomers.

- Process Optimization : Use flow chemistry to control exothermic reactions (e.g., bromination) and reduce thermal degradation. Residence time <5 minutes at 25°C minimizes side reactions .

What role does this compound play in synthesizing bioactive molecules or metal-organic frameworks (MOFs)?

Q. Advanced

- Suzuki Coupling : The boronic acid derivative (generated via lithiation-borylation) serves as a precursor for biaryl motifs in kinase inhibitors. Pd(PPh) catalysis in THF/HO (3:1) achieves >80% coupling efficiency .

- MOF Construction : The carboxylic acid group coordinates to metal nodes (e.g., Zr), forming porous frameworks for gas storage. BET surface area >1000 m/g has been reported for analogous structures .

How to design assays evaluating this compound’s interaction with microbial targets?

Q. Advanced

- Antimicrobial Assays : Use microbroth dilution (CLSI guidelines) against Gram-negative (E. coli) and Gram-positive (S. aureus) strains. MIC values <50 µg/mL suggest potency, with CF enhancing membrane disruption .

- Enzyme Inhibition : Fluorescence-based assays (e.g., tryptophan quenching) quantify binding to dihydrofolate reductase (DHFR). IC values correlate with substituent electronegativity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.